Home > Products > Screening Compounds P116717 > (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide - 1798414-19-3

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Catalog Number: EVT-2985307
CAS Number: 1798414-19-3
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial building block in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. [] It acts as a key intermediate for creating numerous biologically active compounds, including several derivatives that exhibit promising anticancer properties. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR tyrosine kinase inhibitor demonstrating efficacy against cancers with T790M and L858R mutations. [, ]

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound represents another example of a third-generation EGFR tyrosine kinase inhibitor, highlighting the importance of the acrylamide group in designing anticancer agents. [, ]

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: Similar to the previous two compounds, this molecule is a third-generation EGFR tyrosine kinase inhibitor possessing an acrylamide moiety and exhibiting anticancer activity. [, ]

(E)-2-Cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide Derivatives

Compound Description: This series of compounds was investigated for its cytotoxic effects against various cancer cell lines, including breast, liver, pancreatic, and prostate cancers. [] Notably, some derivatives demonstrated potent activity against breast cancer cells. []

Ethyl 2‐(2‐cyano‐3‐(3,4‐dimethoxyphenyl)acrylamido)‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylate

Compound Description: This particular (E)-2-Cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative exhibited the most significant DNA damage in breast cancer cells. []

(R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide [(R)-YNT-3708]

Compound Description: (R)-YNT-3708 is a potent and selective orexin 1 receptor (OX1R) agonist, showing antinociceptive and reinforcing effects in mice through OX1R activation. []

Substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide Derivatives

Compound Description: This series of compounds was synthesized and investigated for their viscosity properties in various solvents to understand the molecular interactions and the effect of substituents on their physical characteristics. []

(E)-3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide

Compound Description: This specific derivative served as the core structure for exploring the viscosity properties of the substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide series. []

Ethyl 3-(4-methoxyphenyl)-2-(triphenyl-phosphonioiminoyl)aerylate,(C6H5)3PNC(COOC2H5)(C7H5OCH3)

Compound Description: This compound, a vinyliminophosphorane, was synthesized as part of a research effort to discover biologically active imidazolinones. [] Its structure was determined using X-ray crystallography. []

1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs)

Compound Description: These compounds were synthesized and evaluated for their antiestrogenic activity. [] Certain DTACs, particularly those with a methoxy, benzyloxy, or (dimethylamino)ethoxy side chain in the central ring, demonstrated significant antiestrogenic effects. []

(Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]-phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropane

Compound Description: This particular DTAC derivative exhibited the most potent antiestrogenic activity in vivo, comparable to the reference compound MER 25. []

5,7-dichloro-2,3-dihydro-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine Derivatives

Compound Description: These compounds were synthesized using a 1,4-cycloaddition reaction and their structures were determined using X-ray crystallography. [] These derivatives exhibited dynamic processes in solution, such as slow rotation about the N-carbonyl bond and ring reversal in the benzoxazine ring. []

(E)‐3‐(hydroxy‐3‐methoxyphenyl)‐N‐{8[(7‐methoxy‐1,2,3,4‐tetrahydroacridin‐9‐yl)amino]octyl}‐N‐[2‐(naphthalen‐2‐ylamino)2‐oxoethyl]acrylamide (TFAH 10 n)

Compound Description: This compound, a tacrine–ferulic acid hybrid, exhibited multipotent anti-Alzheimer's disease activity, including moderate and selective butyrylcholinesterase inhibition, strong antioxidant properties, good β-amyloid anti-aggregation activity, and the ability to permeate the central nervous system. []

trans-paramethoxycinnamaldehyde Derivatives

Compound Description: These compounds, specifically Schiff bases derived from trans-paramethoxycinnamaldehyde, were studied for their antimicrobial activity against various bacterial and fungal strains. [] Some derivatives showed activity against Candida albicans and specific bacterial strains. []

trans-4-tert-Butyldimethlysiloxy-3-methoxy cinnamic acid methyl ester (FA1)

Compound Description: FA1 is a derivative of ferulic acid modified to participate in radical copolymerization reactions with other monomers, such as styrene and 4-acetoxy-3-methoxystyrene (FA2), to create bio-based polymers. []

4-Acetoxy-3-methoxystyrene (FA2)

Compound Description: FA2, derived from ferulic acid, serves as a monomer for radical copolymerization reactions with FA1, demonstrating the feasibility of using bio-based building blocks for polymer synthesis. []

4,6-dimethoxy-2-styrylquinolines

Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity. [] These compounds were prepared through a multi-step synthesis involving the condensation of 4,6-dimethoxy-2-methylquinoline with various aromatic aldehydes. []

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

Compound Description: This compound was identified in the ethanol extract of Solanum americana leaves. []

Melatonin Analogs

Compound Description: This series of compounds, designed as melatonin analogs, were investigated for their ability to reduce intraocular pressure (IOP) in rabbits. [] Several analogs, including INS48848, INS48862, and INS48852, demonstrated significant IOP-lowering effects. []

INS48848 (methyl-1-methylene-2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbamate)

Compound Description: This melatonin analog exhibited potent IOP-lowering effects in rabbits, potentially acting through MT3 melatonin receptors. []

INS48862 (methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate)

Compound Description: This melatonin analog also demonstrated significant IOP-lowering activity in rabbits, potentially acting through MT2 melatonin receptors. []

INS48852 [(E)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-phenylprop-2-enamide]

Compound Description: This melatonin analog exhibited strong IOP-lowering effects in rabbits, likely acting through MT2 melatonin receptors. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This compound, an acyl thiourea derivative, combines structural elements found in bioactive pyrazoles and acyl thioureas, potentially leading to enhanced bioactivity. []

Phenylephrine (PE)

Compound Description: Phenylephrine is an alpha-adrenergic agonist known to contract canine mesenteric artery in vitro. []

N-(2-(2-cyclopropylmethoxyphenoxy)ethyl)5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine HCl (RS 17053)

Compound Description: This compound is an alpha-adrenoceptor antagonist used in pharmacological studies to investigate the subtypes of alpha-adrenoceptors mediating the contraction of canine mesenteric artery. []

8-[2-(1,4-benzodioxan-2-ylmethylamino)ethyl]8-azaspiro[4,5]decane-7,9-dione HCl

Compound Description: This compound is another alpha-adrenoceptor antagonist employed in the pharmacological characterization of canine mesenteric artery. []

8-3-[4-(2-methoxyphenyl)-1-piperazinyl]propylcarbamoyl)-3-methyl-4-oxo-22-phenyl-4H-1-benzopyran 2HCl [SB216469 (Rec 15/2739)]

Compound Description: This compound is a selective antagonist for alpha(1L/1A)-adrenoceptors, used in the pharmacological studies of canine mesenteric artery. []

Chloroethylclonidine

Compound Description: Chloroethylclonidine is an alpha-adrenoceptor alkylating agent used in pharmacological studies to investigate the subtypes of alpha-adrenoceptors in canine mesenteric artery. []

Phenoxybenzamine

Compound Description: Phenoxybenzamine is an irreversible alpha-adrenoceptor antagonist used to investigate the role of different receptor subtypes in canine mesenteric artery. []

BMY 7378

Compound Description: BMY 7378 is an alpha-adrenoceptor antagonist used to determine the alpha-adrenoceptor subtype mediating phenylephrine contraction of dog mesenteric artery in vitro. []

MDL 72832

Compound Description: MDL 72832 is an alpha-adrenoceptor antagonist utilized to investigate the subtypes of alpha-adrenoceptors involved in the contraction of canine mesenteric artery. []

7-chloro-2-bromo-3,4,5,6-tetrahydro-4-methylfurol[4,3,2-ef]3-benzapine

Compound Description: This compound is an alpha-adrenoceptor antagonist employed in the pharmacological characterization of canine mesenteric artery. []

N- (2-methoxy-phenyl) -2-oxo-2- {N '- [3-oxo-3-thiophen-2-yl-1-trifluoromethyl-prop- (Z) -ylidene] -hydrazino} -acetamide

Compound Description: This compound is one of several identified as potential inhibitors of beta-amyloid oligomer formation. []

Ethyl 2 - {[1- (2-hydroxy-3-methoxy-phenyl) -meth- (E) -ylidene-hydrazinooxalyl] -amino} -6-methyl-4,5,6,7-tetrahydro- benzo [b] thiophene-3-carboxylic acid

Compound Description: This compound is another example of a potential beta-amyloid oligomer formation inhibitor. []

Ethyl 2 - {[1- (2-hydroxynaphthalene-1-yl) -meth- (E) -ylidene-hydrazinooxalyl] -amino} -6-methyl-4,5,6,7-tetrahydro- benzo [ b] thiophene-3-carboxylic acid

Compound Description: This compound is also identified as a potential beta-amyloid oligomer formation inhibitor. []

Ethyl 2 - {[1- (2-hydroxyphenyl) -meth- (E) -ylidene-hydrazinooxalyl] -amino} -6-methyl-4,5,6,7-tetrahydro- benzo [b] thiophene 3-carboxylic acid

Compound Description: This compound is another potential beta-amyloid oligomer formation inhibitor identified in the research. []

2- (5-hydroxy-3-isobutyl-5- (trifluoromethyl) -4,5-dihydro-1H-pyrazol-1-yl) -N- (2-methoxyphenyl) -2-oxo-acetamide

Compound Description: This compound is yet another example of a potential beta-amyloid oligomer formation inhibitor. []

(E) -2-hydroxy-N '- ((1-hydroxynaphthalene-2-yl) methylene) benzohydrazide

Compound Description: This compound is also highlighted as a potential beta-amyloid oligomer formation inhibitor. []

Sulphonylpyrrole hydrochloride salts

Compound Description: This series of compounds represents a novel class of histone deacetylases (HDAC) inhibitors. []

(E)-(E) -N-hydroxy-3-(1-[4-(([2-(1H-indol-2-yl)-ethyl]-methyl-amino)-Methyl)-benzenesulfonyl]-1H-pyrrol-3-yl)-acrylamide

Compound Description: This particular sulphonylpyrrole derivative exhibits potent HDAC inhibitory activity. []

(E)-3-[1-(4-dimethylaminomethyl-benzenesulfonyl)-1H-pyrrol-3-yl]-N-hydroxy-acrylamide

Compound Description: This sulphonylpyrrole derivative also displays significant HDAC inhibitory activity. []

(E)-N-hydroxy-3-[1-(5-pyridin-2-yl-thiophen-2-sulfonyl)-1H-pyrrole-3-yl]-Acrylamide

Compound Description: This sulphonylpyrrole derivative, like the previous two compounds, demonstrates potent HDAC inhibitory activity. []

Substituted benzenesulfonylurea and-thiourea Derivatives

Compound Description: These compounds were developed as potential treatments for cardiac rhythm disturbances and sudden cardiac death. []

2-methoxy-5-chloro-N-[5-{1-sulfonylamino-N-(methylaminocarbonyl)-2-methoxyphenyl}-ethyl]-benzamide

Compound Description: This specific benzenesulfonylurea derivative represents an example of a potential treatment for cardiac rhythm disturbances and related cardiovascular conditions. []

Pentadienyl Carboxamide Derivatives

Compound Description: This series of compounds, particularly those containing an (E,-E)-5-phenyl-2,4-pentadienamide, a second phenyl or alkyl group at the 5-position of the diene, and an (R)-[1-alkyl-4-(3-pyridinyl)butyl] substituent on the carboxamide nitrogen, were investigated for their platelet-activating factor (PAF) antagonist activity. []

[R-(E)]-5,5-bis(4-methoxy-phenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-pentadienamide (31)

Compound Description: This specific pentadienyl carboxamide derivative exhibited potent and long-lasting PAF antagonist activity in guinea pigs. []

[R-(E,E)]-5-(4-methoxyphenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-decadienamide (58)

Compound Description: This pentadienyl carboxamide derivative also displayed strong and sustained PAF antagonist activity in guinea pigs. []

3-[4-(2-chlorophenyl)-9-methyl-6H-1-(4-morpholinyl)-1-propanone

Compound Description: This compound is a reference PAF antagonist used in the pharmacological evaluation of the pentadienyl carboxamide derivatives. []

Thiazole Derivatives

Compound Description: These compounds, specifically those with specific structural features, were investigated as inhibitors of phosphodiesterase IV (PDE4). []

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [] Chronic treatment with fluoxetine has been shown to desensitize presynaptic 5-HT1A receptors in the dorsal raphe nucleus of mice. []

5-carboxamidotryptamine (5-CT)

Compound Description: 5-CT is a serotonin receptor agonist used in autoradiography studies to investigate the effects of fluoxetine on 5-HT1A receptor coupling to G proteins in mice. []

p-MPPF (4-fluoro-N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)benzamide)

Compound Description: p-MPPF is a selective 5-HT1A receptor antagonist used in autoradiography studies to differentiate between 5-HT1A and other serotonin receptor subtypes in mice. []

GR-127,935 (2'-methyl-4'-(5-methyl-[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide)

Compound Description: GR-127,935 is a selective 5-HT1B/D receptor antagonist used in autoradiography studies to differentiate between 5-HT1B/D and other serotonin receptor subtypes in mice. []

1-Aza-3,7-dioxabicyclo(3.3.0)octane Derivatives

Compound Description: These compounds are used as pro-fragrances or pro-perfumes, designed to release fragrant aldehydes or ketones upon specific conditions. []

Isoxazoline Fibrinogen Receptor Antagonists

Compound Description: This series of compounds, particularly those with specific structural features, was investigated for its ability to inhibit fibrinogen binding to the GPIIb/IIIa receptor on platelets, a key target for antithrombotic therapy. []

γ-Phthalimido-Substituted α,β-Unsaturated Carboxylic Acid Esters

Compound Description: These compounds served as substrates for Rh-catalyzed asymmetric hydrogenation reactions using chiral BoPhoz-type phosphine-aminophosphine ligands, resulting in the enantioselective synthesis of β-aryl-γ-amino acids. []

Properties

CAS Number

1798414-19-3

Product Name

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

IUPAC Name

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide

Molecular Formula

C17H19NO3S

Molecular Weight

317.4

InChI

InChI=1S/C17H19NO3S/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+

InChI Key

JBVBSSJRMWNTBW-VOTSOKGWSA-N

SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CSC=C2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.